molecular formula C23H21ClN4O2 B11265315 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide

Cat. No.: B11265315
M. Wt: 420.9 g/mol
InChI Key: HYRPLEJGVRMLFK-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide typically involves multistep reactions. One common approach is the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloropyrazine to form the pyrazolo[1,5-a]pyrazine core. The final step involves the acylation of the pyrazolo[1,5-a]pyrazine with N-ethyl-N-(m-tolyl)acetamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their biological activities and used in medicinal chemistry.

    1,2,5-Oxadiazolo[3,4-b]pyrazines:

Uniqueness

What sets 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide apart is its unique combination of a pyrazolo[1,5-a]pyrazine core with specific substituents that confer distinct biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H21ClN4O2/c1-3-27(19-6-4-5-16(2)13-19)22(29)15-26-11-12-28-21(23(26)30)14-20(25-28)17-7-9-18(24)10-8-17/h4-14H,3,15H2,1-2H3

InChI Key

HYRPLEJGVRMLFK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

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